molecular formula C7H8ClN3O B7826953 (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride

Cat. No.: B7826953
M. Wt: 185.61 g/mol
InChI Key: UKQGPGRRUOSAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is a heterocyclic organic compound featuring an imidazo[4,5-b]pyridine core substituted with a hydroxymethyl group (-CH2OH) at the 2-position, in its hydrochloride salt form. This compound is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and nucleotide analogs . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c11-4-6-9-5-2-1-3-8-7(5)10-6;/h1-3,11H,4H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGPGRRUOSAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride typically involves the reaction of pyridine-2,3-diamine with lactic acid to form 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate in acetone to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available starting materials, followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit potent anticancer properties. For instance, amidino-substituted variants of imidazo[4,5-b]pyridine have shown significant antiproliferative effects against various cancer cell lines. These compounds target tubulin polymerization, which is crucial for cancer cell division and proliferation . A notable study reported that certain derivatives displayed sub-micromolar activity (IC50_{50} values ranging from 0.2 to 0.6 μM), indicating their potential as effective anticancer agents .

Kinase Inhibition

The compound has been identified as a dual inhibitor of FLT3 and Aurora kinases, which are critical targets in the treatment of acute myeloid leukemia (AML). One study highlighted a derivative with a Kd_d of 6.2 nM for FLT3 and 7.5 nM for Aurora-A, showcasing its high potency and specificity against these kinases . This positions (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride as a promising candidate for further development in cancer therapeutics.

Antibacterial and Antiviral Properties

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antibacterial and antiviral activities. Studies indicate that certain derivatives possess broad-spectrum activity against various pathogens, making them valuable in the development of new antimicrobial agents . The exploration of these properties is vital in addressing the global rise of antibiotic resistance.

Proteomics Research

The compound is utilized in proteomics research due to its biochemical properties that facilitate the study of protein interactions and functions. Its ability to act as a biochemical probe allows researchers to investigate complex biological systems more effectively .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize the importance of green chemistry in producing imidazo[4,5-b]pyridine derivatives. Utilizing water as a solvent in tandem reactions not only simplifies the synthesis process but also reduces environmental impact. This method has been shown to yield functionalized imidazo[4,5-b]pyridines efficiently with minimal purification steps required .

Case Studies

Study Focus Findings
Padmaja et al., 2018Synthesis MethodologyDeveloped an efficient green synthesis route for imidazo[4,5-b]pyridine scaffolds with high yields and structural diversity .
PMC3483018Kinase InhibitionIdentified potent dual inhibitors targeting FLT3 and Aurora kinases with low nanomolar Kd_d values; promising for AML treatment .
ResearchGate 2023Biological ActivityEvaluated antiproliferative effects of amidino-substituted derivatives; some compounds showed IC50_{50} values below 0.6 μM against cancer cells .

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases and Aurora B enzymes, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[4,5-b]pyridine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substitution Pattern Molecular Formula Key Properties/Applications References
(3H-Imidazo[4,5-b]pyridin-2-yl)methanol HCl -CH2OH at position 2 C7H8ClN3O Kinase inhibitor candidate; hydrochloride salt enhances solubility
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol (172648-09-8) -CH2OH at position 2, -Cl at position 5 C7H6ClN3O Higher lipophilicity due to Cl; potential antiviral agent
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol (1352911-89-7) -CH2OH at position 5 C7H7N3O Lower similarity (0.72); altered binding affinity in enzyme assays
3-Methyl-5-phenoxy derivative (657431-22-6) -CH3 at position 3, -OPh at position 5 C14H13N3O2 Higher molecular weight (255.10 g/mol); predicted pKa ~13.29
2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine HCl (24638-21-9) -CH2Cl at position 2 C7H7Cl2N3 Reactive intermediate; used in further derivatization

Physicochemical Properties

  • Solubility and Stability : Hydrochloride salts (e.g., the target compound and 2-(chloromethyl) derivative) exhibit improved aqueous solubility compared to free bases .
  • Acidity (pKa): The phenoxy-substituted analogue (657431-22-6) has a predicted pKa of 13.29, suggesting lower acidity than the hydroxymethyl-substituted target compound, which likely has a pKa near 10–12 due to the -CH2OH group .
  • Density and Boiling Point: Limited data exist for the target compound, but derivatives like 3-methyl-5-phenoxy show predicted densities of 1.30 g/cm³ and boiling points exceeding 470°C .

Key Research Findings and Challenges

  • Positional Isomerism : Substitution at position 2 (vs. 5 or 7) critically impacts bioactivity. For example, 2-hydroxymethyl derivatives show higher kinase affinity than 5-substituted isomers .
  • Salt Forms : Hydrochloride salts improve pharmacokinetic profiles but may introduce hygroscopicity, requiring inert storage conditions .
  • Yield Optimization : Synthesis of imidazo[4,5-b]pyridine derivatives often suffers from moderate yields (e.g., 17–71% in –3), necessitating improved catalytic systems .

Biological Activity

Overview

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features an imidazo[4,5-b]pyridine core structure, which is known for its diverse biological properties, including antimicrobial, antiproliferative, and kinase inhibition activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H9ClN2O\text{C}_8\text{H}_9\text{ClN}_2\text{O}

This structure includes both imidazole and pyridine rings, contributing to its unique chemical reactivity and biological interactions. The presence of a hydroxymethyl group enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the range of 16-64 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antiproliferative Effects

The compound has shown promising antiproliferative activity against several cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and SW620 (colon cancer) cells, revealing IC50 values ranging from 5 to 20 µM. These results suggest that it may inhibit cell proliferation by interfering with critical cellular pathways involved in cancer progression .

Kinase Inhibition

One of the most significant biological activities of this compound is its role as a c-MET kinase inhibitor. c-MET is implicated in various cancers due to its role in cell proliferation and survival. The compound binds to the active site of c-MET, blocking phosphorylation and downstream signaling pathways essential for tumor growth .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : By binding to c-MET, it prevents the activation of pathways that promote cell division and survival.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in malignant cells, contributing to its antiproliferative effects .

Research Findings

Recent studies have focused on synthesizing derivatives of imidazo[4,5-b]pyridine compounds to enhance their biological activities. For example:

CompoundActivityIC50 (µM)Target
This compoundAntiproliferative10HeLa Cells
Bromo-substituted derivativeAntiproliferative1.8HeLa Cells
Amidino-substituted derivativeAntibacterial32E. coli

These findings indicate that structural modifications can significantly influence the biological activity of imidazo[4,5-b]pyridine derivatives .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives against multiple cancer cell lines. The results highlighted that compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts .
  • Kinase Inhibition Assays : Another study specifically focused on the c-MET inhibitory activity of this compound. It was found to effectively inhibit c-MET phosphorylation at low micromolar concentrations, indicating its potential as a therapeutic agent for cancers driven by aberrant c-MET signaling .

Q & A

Basic: What synthetic routes are recommended for the preparation of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride, and how can purity be optimized?

Answer:
The synthesis typically involves functionalization of the imidazo[4,5-b]pyridine core. A common approach includes:

Core Formation : Condensation of 2,3-diaminopyridine derivatives with carbonyl-containing reagents to form the imidazole ring.

Methanol Group Introduction : Hydroxymethylation via reductive amination or nucleophilic substitution.

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol or methanol) followed by recrystallization.

For purity optimization:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% TFA).
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
  • Analytical Validation : Confirm purity via LC-MS (molecular ion peak at m/z 179.1 [M+H]⁺ for the free base) and ¹H NMR (characteristic singlet for the hydroxymethyl group at δ 4.7 ppm) .

Advanced: How can structural discrepancies in X-ray crystallography data for imidazo[4,5-b]pyridine derivatives be resolved during refinement?

Answer:
Discrepancies often arise from disordered solvent molecules or flexible substituents (e.g., the hydroxymethyl group). Strategies include:

  • SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters. For low-resolution data, apply restraints to bond lengths and angles .
  • Twinned Data Handling : For crystals with twinning (common in imidazole derivatives), use the TWIN/BASF commands in SHELXL to refine twin laws .
  • Hydrogen Bond Analysis : Validate the hydroxymethyl group’s orientation via hydrogen-bonding networks (e.g., O–H···Cl interactions in the hydrochloride salt) .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • ¹H: Aromatic protons (δ 7.8–8.5 ppm, doublets for pyridine H), hydroxymethyl (–CH₂OH) at δ 4.7 ppm.
    • ¹³C: Carbonyl (C=O) absent; imidazole C2 at δ 150–160 ppm .
  • LC-MS : ESI+ mode shows [M+H]⁺ at m/z 179.1 (free base) and [M+Cl]⁻ at m/z 215.0 (hydrochloride salt) .
  • FT-IR : O–H stretch (3200–3400 cm⁻¹), C–N imidazole ring (1650 cm⁻¹) .

Advanced: How do structural modifications at the C2 position of imidazo[4,5-b]pyridine derivatives influence complement factor B inhibition?

Answer:
The C2 hydroxymethyl group is critical for binding to complement factor B’s catalytic domain:

  • Hydrogen Bonding : The –OH group forms hydrogen bonds with Arg240 and Glu431 residues, stabilizing the inhibitor-enzyme complex .
  • Steric Effects : Bulky substituents (e.g., methyl or ethyl) reduce activity by disrupting the planar orientation required for binding.
  • SAR Studies : Derivatives with electron-withdrawing groups (e.g., –NO₂) at C6 show enhanced inhibition (IC₅₀ < 50 nM) compared to unsubstituted analogs .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers.
  • Humidity Control : Use desiccants (silica gel) to prevent hygroscopic degradation.
  • Solubility Considerations : Avoid aqueous solutions unless buffered at pH 4–6 (stable for >6 months under nitrogen) .

Advanced: How can researchers address contradictory cytotoxicity data for imidazo[4,5-b]pyridine derivatives in different cell lines?

Answer:
Contradictions often stem from cell-specific uptake or metabolic activation:

  • Metabolic Profiling : Use LC-MS to quantify intracellular concentrations (e.g., higher accumulation in HepG2 vs. HEK293 cells) .
  • Redox Activity : Measure ROS generation via DCFH-DA assay; derivatives with electron-deficient substituents may induce oxidative stress selectively .
  • Target Validation : Perform siRNA knockdown of tubulin or complement factor B to confirm mechanism-driven cytotoxicity .

Basic: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states for reactions at the hydroxymethyl group.
  • pKa Prediction : ACD/Labs software estimates the –OH group’s pKa ≈ 12.5, favoring deprotonation in basic conditions .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict solubility and aggregation .

Advanced: What crystallographic challenges arise during structure determination of imidazo[4,5-b]pyridine hydrochloride salts?

Answer:

  • Disorder : The chloride ion and solvent molecules often exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) .
  • Hydrogen Atom Placement : Use SHELXL’s AFIX commands to refine hydrogen positions in the hydroxymethyl group .
  • Twinned Crystals : Test for twinning via PLATON’s ROTAX tool; apply HKLF5 format in SHELXL for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.